molecular formula C10H12BrNO2 B8493053 [2-(4-Bromo-phenyl)-ethyl]-carbamic acid methyl ester

[2-(4-Bromo-phenyl)-ethyl]-carbamic acid methyl ester

Cat. No. B8493053
M. Wt: 258.11 g/mol
InChI Key: XLLFCAWCHHRGGL-UHFFFAOYSA-N
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Patent
US07034045B1

Procedure details

Into a 50 mL-single neck flask, 260 mg of methyl chloroformate in acetone (5 mL) was added dropwise to 500 mg of 4-bromophenethyl amine and 291 mg of Na2CO3 in acetone (20 mL) while stirring at room temperature under a nitrogen atmosphere. The reaction was then stirred overnight at this temperature. In the morning, the mixture was poured into H2O and the desired product was extracted with ethyl acetate. This organic layer was washed with H2O, dried over Na2SO4, and concentrated under reduced vacuum to yield the intermediate title compound (714 mg) as a white solid. This material was taken to the next reaction without further purification. Ion spray M.S. 259.2 (M*+1).
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
291 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]([O:4][CH3:5])=[O:3].[Br:6][C:7]1[CH:15]=[CH:14][C:10]([CH2:11][CH2:12][NH2:13])=[CH:9][CH:8]=1.C([O-])([O-])=O.[Na+].[Na+].O>CC(C)=O>[Br:6][C:7]1[CH:15]=[CH:14][C:10]([CH2:11][CH2:12][NH:13][C:2]([O:4][CH3:5])=[O:3])=[CH:9][CH:8]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
260 mg
Type
reactant
Smiles
ClC(=O)OC
Name
Quantity
500 mg
Type
reactant
Smiles
BrC1=CC=C(CCN)C=C1
Name
Quantity
291 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring at room temperature under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was then stirred overnight at this temperature
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
the desired product was extracted with ethyl acetate
WASH
Type
WASH
Details
This organic layer was washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)CCNC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 714 mg
YIELD: CALCULATEDPERCENTYIELD 110.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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